2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1021268-21-2
VCID: VC4370492
InChI: InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18)
SMILES: C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid

CAS No.: 1021268-21-2

Cat. No.: VC4370492

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid - 1021268-21-2

Specification

CAS No. 1021268-21-2
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 2-cyclohexyl-1H-benzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18)
Standard InChI Key NRBBBGUXXYXIHJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzimidazole core—a fused bicyclic system containing benzene and imidazole rings—substituted with a cyclohexyl group at position 2 and a carboxylic acid moiety at position 4. The IUPAC name, 2-cyclohexyl-1H-benzimidazole-4-carboxylic acid, reflects this arrangement . Key structural features include:

  • Cyclohexyl group: A six-membered saturated hydrocarbon ring providing steric bulk and lipophilicity.

  • Carboxylic acid: Enhances solubility in polar solvents and enables salt formation or derivatization for drug delivery .

The Standard InChI key (InChI=1S/C14H16N2O2/c17-14(18)) and SMILES notation (C1=CC(=C2C(=C1)NC=N2)C(=O)O) further define its connectivity .

Physicochemical Profile

Table 1 summarizes critical properties derived from experimental and computational data:

PropertyValueSource
Molecular FormulaC14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight244.29 g/mol
XLogP3-AA (Lipophilicity)2.7
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors3 (two imidazole N, one carboxylic acid O)
Rotatable Bonds2 (cyclohexyl-carboxylic acid chain)

The compound’s moderate lipophilicity (XLogP3-AA = 2.7) suggests balanced membrane permeability, a desirable trait for drug candidates . Its melting point, boiling point, and density remain uncharacterized experimentally, highlighting a gap in current literature .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves three sequential steps, as outlined in patent and vendor documentation :

Step 1: Formation of Benzimidazole Core
Aromatic diamines (e.g., o-phenylenediamine) react with cyclohexanone in an acidic medium (HCl or acetic acid) to form an imine intermediate. Conditions:

  • Temperature: 80–100°C

  • Duration: 4–6 hours

  • Yield: ~60–70% (estimated from analogous reactions).

Step 2: Cyclization
The imine intermediate undergoes acid-catalyzed cyclization to yield the benzimidazole scaffold. Hydrochloric acid (2–4 M) at reflux (100–110°C) for 8–12 hours is typical .

Step 3: Carboxylation
Electrophilic aromatic substitution introduces the carboxylic acid group using chloroformate esters or carbon dioxide under high pressure. Alternative methods include oxidation of methyl groups, though this remains speculative for this compound .

Industrial Production Considerations

Scaling the synthesis requires optimizing:

  • Reagent stoichiometry: Minimize excess cyclohexanone to reduce byproducts.

  • Purification: Crystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) achieves ≥97% purity .

  • Cost-efficiency: Recycling solvents and catalysts (e.g., HCl) lowers production costs .

MolCore Biopharmatech reports manufacturing the compound under ISO-certified conditions, though detailed protocols remain proprietary .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Prodrugs: Esterification of the carboxylic acid enhances bioavailability.

  • Metal complexes: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) could yield antimicrobial coatings .

Polymer Additives

Benzimidazoles improve thermal stability in polyesters and polyamides. Incorporating 2-cyclohexyl-1H-benzimidazole-4-carboxylic acid at 0.5–1.0 wt% increases decomposition temperatures by 30–50°C in preliminary thermogravimetric analyses .

Challenges and Future Directions

Knowledge Gaps

  • Toxicology: Acute and chronic toxicity profiles are uncharacterized.

  • Solubility: Experimental determination in aqueous and organic solvents is needed.

  • Synthetic scalability: Continuous-flow reactors could enhance yield and reduce waste .

Research Priorities

  • In vitro screening: Prioritize antimicrobial, anticancer, and enzyme inhibition assays.

  • Derivatization: Explore amide, ester, and metal-complex derivatives.

  • Computational modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

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